molecular formula C13H8ClNS B081272 11-Chlorodibenzo[b,f][1,4]thiazepine CAS No. 13745-86-3

11-Chlorodibenzo[b,f][1,4]thiazepine

Cat. No.: B081272
CAS No.: 13745-86-3
M. Wt: 245.73 g/mol
InChI Key: ZFOZNNFYECYUQB-UHFFFAOYSA-N
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Description

11-Chlorodibenzo[b,f][1,4]thiazepine (CAS: 13745-86-3) is a heterocyclic compound featuring a seven-membered thiazepine ring fused with two benzene rings and substituted with a chlorine atom at position 11. Its molecular formula is C₁₃H₈ClNS, with a molecular weight of 245.727 g/mol . This compound is a key intermediate in pharmaceutical synthesis, particularly for antimicrobial agents and antipsychotic drugs like quetiapine . Physicochemical properties include a density of 1.329 g/cm³, boiling point of 384.6°C, and a crystalline solid appearance .

Preparation Methods

Traditional Synthesis Using Phosphorus Oxychloride

Reaction Mechanism and Process Optimization

The conventional route involves chlorination of 10H-dibenzo[b,f] thiazepin-11-one using POCl₃ under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the ketone oxygen is replaced by chlorine, forming the 11-chloro derivative . Early methods required polyphosphoric acid for cyclization, followed by POCl₃ treatment at elevated temperatures (80–110°C). However, this approach faces challenges:

  • Toxicity : POCl₃ releases corrosive HCl gas, necessitating specialized equipment .

  • Side Reactions : Intermediate hydroxyl or chlorine substituents promote dimerization and elimination, complicating purification .

  • Extended Timelines : Multi-step isolation increases production time and costs .

Vilsmeier Reagent-Mediated Chlorination

Reaction Conditions and Parameters

Patent CN103804320A introduces a safer alternative using BTC and DMF to generate the Vilsmeier reagent in situ. This method achieves chlorination in toluene at 70–112°C, bypassing hazardous reagents . Key variables include:

ParameterExample 1Example 2Example 3
BTC (mmol)252015
DMF (mmol)2.43.03.6
Temperature (°C)1129070
Time (hours)3.04.05.0
Yield (%)929190

The Vilsmeier reagent (Cl₃C–N⁺(CH₃)₂Cl⁻) facilitates electrophilic chlorination via an iminium intermediate, enabling milder conditions and reduced side products . Post-treatment involves recrystallization from toluene and petroleum ether, yielding >90% purity without chromatography .

Comparative Analysis of Methodologies

MetricPOCl₃ Method Vilsmeier Method
Reagent ToxicityHigh (POCl₃, HCl)Moderate (BTC, DMF)
Reaction Temperature80–110°C70–112°C
Reaction Time6–8 hours3–5 hours
Yield85–88%90–92%
Purification StepsMultipleSingle recrystallization

The Vilsmeier method reduces hazardous waste and simplifies scale-up, making it industrially favorable .

Alternative Synthetic Routes

Intermediate-Based Approaches

EP1660469B1 discloses a pathway via phenyl 2-(phenylthio)phenylcarbamate, which undergoes cyclization and piperazine condensation to form Quetiapine precursors . While avoiding POCl₃, this method still requires phenyl chloroformate and multi-step isolation, limiting its adoption .

Critical Analysis of Methodologies

Advantages of Vilsmeier Reagent

  • Safety : BTC is less volatile than POCl₃, reducing inhalation risks .

  • Scalability : Toluene solvent enables easy recovery and reuse .

  • Cost-Effectiveness : Lower equivalents of BTC (0.5–0.75 mol) maintain high yields .

Limitations of Traditional Methods

  • Environmental Impact : POCl₃ generates acidic waste requiring neutralization .

  • Operational Complexity : Strict temperature control and gas scrubbing increase overheads .

Chemical Reactions Analysis

11-Chlorodibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iron powder, ammonium chloride, and phenyl chloroformate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenyl chloroformate yields 2-(phenyl thio)-phenyl carbamate .

Scientific Research Applications

Antipsychotic Properties

One of the most significant applications of 11-chlorodibenzo[b,f][1,4]thiazepine derivatives is in the development of antipsychotic medications. The compound serves as an intermediate in the synthesis of quetiapine (trade name Seroquel), which is widely used for treating schizophrenia and bipolar disorder . Quetiapine acts as a dopamine antagonist and has been shown to alleviate symptoms associated with these mental health conditions.

Antihistaminic Activity

Research indicates that fused dibenzo[b,f][1,4]thiazepines exhibit antihistaminic properties. These compounds can block histamine receptors, making them potential candidates for developing new antihistamines .

Antibacterial Potential

Recent studies highlight the antibacterial activity of benzothiazepine derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains, which is crucial given the rising issue of antibiotic resistance .

Case Study: Quetiapine Development

The synthesis of quetiapine from this compound has been a focal point in pharmacological research. Studies have demonstrated that modifications to the thiazepine structure can enhance its efficacy and reduce side effects associated with traditional antipsychotics .

Research on Antibacterial Activity

A study published in a peer-reviewed journal examined the antibacterial properties of various dibenzo[b,f][1,4]thiazepine derivatives. The findings indicated that certain substitutions on the thiazepine ring significantly improved antibacterial efficacy against resistant strains .

Comparison with Similar Compounds

Pharmacological and Functional Differences

  • 11-Chlorodibenzo[b,f][1,4]thiazepine : Demonstrates antimicrobial activity against Gram-positive bacteria and fungi, attributed to the electron-withdrawing chlorine enhancing electrophilic interactions with microbial enzymes .
  • Clothiapine : The 4-methylpiperazinyl group improves CNS penetration, making it effective as an antipsychotic via dopamine receptor antagonism .
  • 10,11-Dihydro-11-oxo derivative : The ketone group reduces aromaticity, altering binding affinity; used in cancer research for Topoisomerase I inhibition .
  • Piperazinyl derivatives : Enhanced solubility and receptor specificity (e.g., cetirizine intermediates for antihistamines) due to polar piperazine moieties .

Physicochemical Properties

Property This compound Clothiapine 10,11-Dihydro-11-oxo derivative
Melting Point Not reported ~200°C 315.9°C
LogP (Lipophilicity) 3.8 (estimated) 4.2 2.5
Solubility Low in water; soluble in DMSO Moderate in ethanol Poor aqueous solubility

Biological Activity

11-Chlorodibenzo[b,f][1,4]thiazepine is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C17H18ClN2SC_{17}H_{18}ClN_{2}S. The compound features a thiazepine ring fused with two benzene rings, which contributes to its unique pharmacological properties. The synthesis of this compound typically involves several steps, often serving as an intermediate in the production of quetiapine, an atypical antipsychotic medication. The synthesis pathways have been detailed in various patents and scientific literature, emphasizing its importance in pharmaceutical applications .

Pharmacological Properties

This compound has been associated with several biological activities primarily due to its structural similarities with other thiazepine derivatives. Key pharmacological properties include:

  • Antipsychotic Activity : As a precursor to quetiapine, it has shown potential in treating schizophrenia and bipolar disorder.
  • Receptor Binding : Modifications at the chlorine position can influence receptor binding affinities and selectivity for various targets within the central nervous system (CNS) .
  • CYP Inhibition : It has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial for drug metabolism .

The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, it is believed to interact with neurotransmitter systems such as dopamine and serotonin, similar to other dibenzothiazepines . Studies indicate that these interactions may contribute to its antipsychotic effects.

Case Studies

Recent studies have explored the biological activity of derivatives of this compound. For instance:

  • A study demonstrated that certain derivatives exhibited enhanced binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders .
  • Another investigation focused on the synthesis of dihydrodibenzo[b,f][1,4]thiazepine carboxamides, which showed promising results in preclinical models for their antipsychotic properties .

Data Tables

The following table summarizes the biological activities and properties of this compound and its derivatives:

Property Value/Description
Molecular FormulaC17H18ClN2SC_{17}H_{18}ClN_{2}S
Antipsychotic ActivityPrecursor to quetiapine
CYP InhibitionCYP1A2, CYP2C19, CYP2C9
Receptor InteractionDopamine D2 receptor, Serotonin receptors
SolubilityModerately soluble (0.0066 mg/ml)
Biological AvailabilityHigh

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 11-Chlorodibenzo[b,f][1,4]thiazepine, and how can reaction conditions be optimized?

The synthesis of thiazepine derivatives often involves cyclization reactions. For example, 2-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine analogs are synthesized via cyclization of precursor compounds using liquid bromine in chloroform, yielding novel heterocyclic structures . Optimization can be achieved through factorial design experiments to evaluate variables like temperature, solvent polarity, and stoichiometric ratios. Reaction monitoring via TLC or HPLC ensures intermediate purity, while computational tools (e.g., quantum chemical calculations) predict optimal pathways to reduce trial-and-error approaches .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm structural integrity, with aromatic protons in the dibenzothiazepine ring appearing as distinct multiplets (δ 7.0–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₈ClNOS: 261.73 g/mol) .
  • HPLC-PDA : Assess purity (>95%) and detect impurities like unreacted intermediates.
  • X-ray Crystallography : Resolves crystal packing and stereochemistry for solid-state analysis.

Q. How can researchers assess the stability and solubility of this compound under experimental conditions?

  • Thermal Stability : Differential Scanning Calorimetry (DSC) determines decomposition points (>260°C for some analogs) .
  • Solubility : Test in DMSO, ethanol, and ethyl acetate under heated conditions. For example, limited solubility in ethyl acetate at room temperature necessitates heating to 40–50°C .
  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–10) to identify hydrolysis-sensitive functional groups.

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with targeted bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking simulations identify potential binding interactions with biological targets, such as serotonin receptors, by modeling the compound’s chloro-substituted aromatic system and thiazepine ring . Machine learning models trained on existing SAR data can prioritize substituents (e.g., piperazine or dithiabiureto groups) for synthesis .

Q. What strategies resolve contradictions in reported biological activity data for thiazepine derivatives?

  • Meta-Analysis : Systematically compare datasets across studies, controlling for variables like cell lines (e.g., Ba/F3 cells vs. primary neurons) or assay protocols .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions to distinguish true efficacy from assay artifacts.
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in vivo vs. in vitro results .

Q. How can green chemistry principles be applied to improve the sustainability of thiazepine synthesis?

  • Solvent Replacement : Substitute chloroform with cyclopentyl methyl ether (CPME) or ethyl acetate for cyclization steps .
  • Catalysis : Employ heterogeneous catalysts (e.g., zeolites) to reduce bromine usage in halogenation reactions.
  • Waste Minimization : Use continuous flow reactors to enhance atom economy and reduce byproduct formation .

Q. What are the challenges in scaling up this compound synthesis from milligram to gram quantities?

  • Purification : Transition from column chromatography to recrystallization or fractional distillation for large batches.
  • Exothermicity Control : Implement jacketed reactors with real-time temperature monitoring to manage heat release during cyclization.
  • Process Analytical Technology (PAT) : Inline FTIR or Raman spectroscopy ensures reaction progression aligns with lab-scale results .

Q. Methodological Frameworks

Q. How to design a robust study investigating structure-activity relationships (SAR) for thiazepine analogs?

  • Variable Selection : Test substituents at positions 2 and 11 (e.g., chlorine, piperazine) while keeping the dibenzothiazepine core constant .
  • Assay Panels : Include enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis induction) assays to capture multimodal effects.
  • Data Normalization : Use Z-score or fold-change metrics to standardize activity across diverse assays .

Q. What experimental controls are essential for validating the pharmacological potential of this compound?

  • Positive/Negative Controls : Compare with known psychoactive agents (e.g., Clothiapine) and inert analogs .
  • Cytotoxicity Screening : Assess viability in non-target cell lines to rule off-target effects.
  • Pharmacokinetic Profiling : Measure plasma stability and metabolic half-life using liver microsomes .

Q. Data Presentation Guidelines

  • Tables : Include physicochemical properties (e.g., melting point, solubility) and bioactivity data with error margins .
  • Figures : Use reaction schematics with annotated intermediates and computational modeling outputs (e.g., docking poses) .

Properties

IUPAC Name

6-chlorobenzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOZNNFYECYUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442155
Record name 11-chloro-dibenzo[b,f][1,4]thiazepine
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Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13745-86-3
Record name 11-Chlorodibenzo[b,f][1,4]thiazepine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-chloro-dibenzo[b,f][1,4]thiazepine
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Record name Dibenzo[b,f][1,4]thiazepine, 11-chloro
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Record name 11-Chlorodibenzo[b,f][1,4]thiazepine
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Synthesis routes and methods I

Procedure details

A solution of dibenzo[b,f][1,4]thiazepin-11(10H)-one, prepared as described in the previous step, (14.6 g, 64 mmol) in phosphorus oxychloride (20 mL) was heated to reflux for 2 hours. The mixture was concentrated to provide the crude product which was used directly without further purification. ESI-MS (M+1): 246 calc. for C13H8ClNS 245.
Quantity
0 (± 1) mol
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reactant
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20 mL
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Synthesis routes and methods II

Procedure details

A 2 liter round-bottom flask equipped with a magnetic stirring bar and reflux condenser with a nitrogen inlet was charged with 115.0 g (0.506 mole) of dibenzo[b,f][1,4]thiazepine-11(10-H)one, phosphorous oxychloride 700 ml (7.5 moles) and N,N-dimethylaniline 38.0 g (0.313 mole). The grey suspension was heated to gentle refluxing using a heating mantle. After 6 hours of heating, the resulting amber solution was allowed to cool to room temperature (from about 18°-25°C.) and was analyzed by thin-layer chromatography (TLC) using silica gel plates, developed with ether-hexane (1:1) and detected with ultraviolet light. Analysis revealed the desired imino chloride, Rf =0.70, and an absence of starting lactam.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
700 mL
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reactant
Reaction Step One
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38 g
Type
reactant
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[Compound]
Name
ether-hexane
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Chlorodibenzo[b,f][1,4]thiazepine
Reactant of Route 2
11-Chlorodibenzo[b,f][1,4]thiazepine

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